![molecular formula C6H14ClN B2542432 Methyl(pent-4-en-1-yl)amine hydrochloride CAS No. 1559071-99-6](/img/structure/B2542432.png)
Methyl(pent-4-en-1-yl)amine hydrochloride
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Overview
Description
“Methyl(pent-4-en-1-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1559071-99-6 . It has a molecular weight of 135.64 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
A common method for synthesizing 4-penten-1-amine, a related compound, involves the hydrogenation reaction of pentene and ammonia . This reaction generally occurs under high pressure and normal temperature, with the generation of 4-penten-1-amine facilitated by a reducing agent .Molecular Structure Analysis
The IUPAC name of this compound is N-methylpent-4-en-1-amine hydrochloride . The InChI code for this compound is 1S/C6H13N.ClH/c1-3-4-5-6-7-2;/h3,7H,1,4-6H2,2H3;1H .Chemical Reactions Analysis
In the presence of sugars, lysine, similarly to asparagine and phenylalanine, can undergo a carbonyl-assisted decarboxylative deamination reaction to generate pent-4-en-1-amine , which is structurally similar to “Methyl(pent-4-en-1-yl)amine hydrochloride”.Physical And Chemical Properties Analysis
“Methyl(pent-4-en-1-yl)amine hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Hydroaminomethylation of Oleochemicals
Methyl(pent-4-en-1-yl)amine hydrochloride can be involved in the hydroaminomethylation (HAM) of vegetable oils, a process that affixes amines onto alkyl chains. This method has been identified as a straightforward and efficient pathway to produce functionalized bio-based compounds with potential applications in polymer chemistry and as bio-based surface-active agents. The catalytic conditions, including the nature of the ligands stabilizing the rhodium species, are critical for optimizing the yield and properties of the HAM products (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Liquid Crystal Dimers and the Twist-Bend Nematic Phase
Research into methylene-linked liquid crystal dimers, including various pentamethylene-linked species, has demonstrated their ability to exhibit two distinct mesophases. The lower temperature phase is identified as a twist-bend nematic phase, offering insights into the design of novel liquid crystalline materials for advanced display technologies and other applications (Henderson & Imrie, 2011).
Biogenic Amine Metabolism and Depression
In the context of biomedical research, studies on the modulation of biogenic amine metabolism by pharmacological agents, including compounds like Methyl(pent-4-en-1-yl)amine hydrochloride, have shed light on the mechanisms underlying depression and the behavioral effects of amine depleting agents. This research is foundational for developing treatments for mood disorders, emphasizing the importance of understanding environmental and genetic factors in their efficacy and side effects (Kraemer & McKINNEY, 1979).
Xylan Derivatives and Biomaterials
The modification of xylan with amines to produce xylan ethers and esters has been explored for creating new biopolymers with specific functional properties. These compounds, including those derived through interactions with Methyl(pent-4-en-1-yl)amine hydrochloride, have applications in drug delivery, as paper strength additives, and as antimicrobial agents, showcasing the versatility of chemically modified natural polymers in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental and Ecotoxicology Studies
Investigations into the environmental fate, toxicity, and degradation of nitrogen-containing compounds highlight the need for advanced oxidation processes (AOPs) to address the persistence and potential toxicity of such compounds, including those related to Methyl(pent-4-en-1-yl)amine hydrochloride. These studies are crucial for informing wastewater treatment practices and environmental safety guidelines, ensuring that the use of nitrogen-containing chemicals does not adversely impact ecosystems or human health (Bhat & Gogate, 2021).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methylpent-4-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-4-5-6-7-2;/h3,7H,1,4-6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGKGWNTYMNXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1559071-99-6 |
Source
|
Record name | methyl(pent-4-en-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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